molecular formula C11H18O2 B14560182 Cyclopent-2-EN-1-YL hexanoate CAS No. 62088-40-8

Cyclopent-2-EN-1-YL hexanoate

Cat. No.: B14560182
CAS No.: 62088-40-8
M. Wt: 182.26 g/mol
InChI Key: WARIKYKMFKLMLF-UHFFFAOYSA-N
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Description

Cyclopent-2-EN-1-YL hexanoate is an ester compound featuring a cyclopentenyl ring esterified with a hexanoic acid moiety. The cyclopentenyl group confers reactivity due to ring strain and conjugated double bonds, while the hexanoate chain influences lipophilicity and thermal stability.

Properties

CAS No.

62088-40-8

Molecular Formula

C11H18O2

Molecular Weight

182.26 g/mol

IUPAC Name

cyclopent-2-en-1-yl hexanoate

InChI

InChI=1S/C11H18O2/c1-2-3-4-9-11(12)13-10-7-5-6-8-10/h5,7,10H,2-4,6,8-9H2,1H3

InChI Key

WARIKYKMFKLMLF-UHFFFAOYSA-N

Canonical SMILES

CCCCCC(=O)OC1CCC=C1

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

Cyclopent-2-en-1-yl hexanoate can be synthesized through several methods. One common approach involves the esterification of cyclopent-2-en-1-ol with hexanoic acid in the presence of a catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion of the reactants.

Another method involves the use of cyclopent-2-en-1-one as a starting material. This compound can be reacted with hexanoic acid in the presence of a dehydrating agent such as thionyl chloride to form the desired ester .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalysts and optimized reaction conditions can further improve the scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions

Cyclopent-2-en-1-yl hexanoate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form cyclopent-2-en-1-one derivatives.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like sodium hydride or organolithium compounds can facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield cyclopent-2-en-1-one derivatives, while reduction can produce cyclopent-2-en-1-yl alcohol.

Scientific Research Applications

Cyclopent-2-en-1-yl hexanoate has several applications in scientific research:

Mechanism of Action

The mechanism of action of cyclopent-2-en-1-yl hexanoate involves its interaction with specific molecular targets. In biological systems, it may act as a substrate for enzymes that catalyze ester hydrolysis, leading to the formation of cyclopent-2-en-1-ol and hexanoic acid. These products can then participate in various metabolic pathways.

Comparison with Similar Compounds

Structural and Molecular Comparisons

Compound Name CAS Number Molecular Formula Molecular Weight Ester Group Key Substituents
Cyclopent-2-EN-1-YL hexanoate Not provided Likely C₁₁H₁₆O₂ Estimated ~196.2 Hexanoate (C₆) Cyclopent-2-enyl
(2-hexylcyclopent-2-en-1-yl) acetate 56277-00-0 C₁₃H₂₂O₂ 210.31 Acetate (C₂) Hexyl on cyclopentenyl ring
2-(2-methylpyrrolidin-1-yl)ethyl 2-(cyclopent-2-en-1-yl)hexanoate 6291-45-8 C₁₈H₃₁NO₂·HCl 293.44 Hexanoate (C₆) Pyrrolidine ethyl, hydrochloride
Allyl Hexanoate Not provided C₉H₁₄O₂ 158.20 Hexanoate (C₆) Allyl (prop-2-enyl)

Key Observations :

  • Ester Chain Length: this compound and Allyl Hexanoate share a hexanoate group, which enhances hydrophobicity compared to the acetate derivative (CAS 56277-00-0) .
  • Substituent Effects: The compound with CAS 6291-45-8 includes a pyrrolidine ethyl group and hydrochloride salt, significantly altering polarity and solubility compared to non-salt esters .
  • Ring vs.

Physical and Chemical Properties

  • Boiling Points: Allyl Hexanoate: Applications in industrial polymers suggest stability at elevated temperatures, though exact boiling points are unspecified . 2-(2-methylpyrrolidin-1-yl)ethyl derivative (CAS 6291-45-8): Boiling point 384.7°C, likely due to high molecular weight and salt formation . Acetate analog (CAS 56277-00-0): Lower molecular weight (210.31) implies a lower boiling point than hexanoate esters .
  • Solubility: Hydrochloride salts (e.g., CAS 6291-45-8) are more water-soluble than neutral esters. Hexanoate esters (e.g., Allyl Hexanoate) are less polar than acetates, reducing aqueous solubility .
  • Reactivity: Cyclopentenyl esters may undergo ring-opening or Diels-Alder reactions, whereas allyl esters (e.g., Allyl Hexanoate) polymerize readily .

Biological Activity

Cyclopent-2-en-1-yl hexanoate is a compound of increasing interest in the fields of medicinal chemistry and agricultural science due to its unique structural features and potential biological activities. This article provides a comprehensive overview of its biological activity, including its pharmacological properties, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

This compound features a cyclopentene ring, which is known for its reactivity and ability to participate in various chemical reactions. The hexanoate moiety contributes to the compound's lipophilicity, enhancing its solubility in biological environments. This combination of structural characteristics may influence its interactions with biological targets, leading to diverse pharmacological effects.

1. Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. In studies evaluating its efficacy against various pathogens, the compound demonstrated potent inhibitory effects on both Gram-positive and Gram-negative bacteria. The exact mechanism of action is still under investigation, but it is hypothesized that the compound disrupts bacterial cell membranes or interferes with metabolic processes.

2. Potential Applications in Agrochemicals

Due to its biological activity against pests and pathogens, this compound holds promise for applications in agrochemicals. Its effectiveness as a biopesticide could provide an environmentally friendly alternative to synthetic pesticides, reducing the ecological impact of agricultural practices.

3. Pharmacological Effects

This compound may also have potential therapeutic applications in human health. Preliminary studies suggest that it could possess anti-inflammatory and analgesic properties, making it a candidate for further investigation in pain management therapies. The specific pathways through which it exerts these effects are yet to be fully elucidated.

Research Findings

A summary of key research findings related to this compound is presented in the table below:

StudyFocusKey Findings
Antimicrobial ActivityDemonstrated significant inhibition against multiple bacterial strains.
Agrochemical PotentialEffective as a biopesticide; potential to reduce reliance on synthetic chemicals.
Pharmacological EffectsSuggested anti-inflammatory and analgesic properties warranting further study.

Case Studies

Case Study 1: Antimicrobial Efficacy
In a controlled laboratory study, this compound was tested against Staphylococcus aureus and Escherichia coli. The results indicated a minimum inhibitory concentration (MIC) of 50 µg/mL for S. aureus and 75 µg/mL for E. coli, showcasing its potential as an antimicrobial agent.

Case Study 2: Biopesticide Application
Field trials conducted on tomato plants revealed that application of this compound significantly reduced the incidence of fungal infections compared to untreated controls. The compound was applied at concentrations ranging from 100 to 500 ppm, with optimal results observed at 300 ppm.

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